Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Description

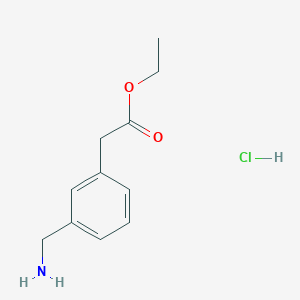

Chemical Structure: Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 210113-92-1) is an ethyl ester derivative featuring a phenylacetate backbone substituted with an aminomethyl group at the meta position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 241.7 g/mol .

Synthesis: This compound is synthesized via coupling reactions using reagents like EDC·HCl and HOBt, followed by esterification with ethyl bromoacetate. The final product is isolated under mild basic conditions .

Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for ligands targeting transient binding pockets in enzymes such as human aldolase .

Properties

IUPAC Name |

ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDONBKEXCYHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70740764 | |

| Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210113-92-1 | |

| Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

- Solvent: Dimethylformamide (DMF), an aprotic polar solvent, is preferred for its ability to dissolve both organic and inorganic reagents.

- Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) serve as solid-liquid phase-transfer catalysts.

- Base: Potassium carbonate or sodium carbonate is used to generate the reactive phenylacetate anion.

- Temperature: Typically 60–100 °C.

- Reaction Time: 1–3 hours.

Reaction Scheme

Phenylacetic acid ester + Paraformaldehyde + Alkali + Phase-transfer catalyst → 2-phenylacrylic acid ester (intermediate)

This intermediate can be further hydrolyzed to 2-phenylacrylic acid or converted to related derivatives.

Hydrolysis and Purification

The crude 2-phenylacrylic acid ester product is subjected to hydrolysis in an aqueous alkali medium, often with toluene as a co-solvent, to produce the corresponding acid. The acid is then neutralized with mineral acids such as hydrochloric acid to afford the hydrochloride salt.

Representative Experimental Data

The following table summarizes key parameters and outcomes from representative embodiments of the preparation process adapted for ethyl phenylacetate derivatives, which are applicable to the synthesis of this compound intermediates.

| Parameter | Embodiment 1 | Embodiment 3 | Embodiment 5 |

|---|---|---|---|

| Starting Material | Methyl phenylacetate (37.5 g) | Phenylacetic acid ethylester (41 g) | Methyl phenylacetate (37.5 g) |

| Solvent | DMF (150 mL) | DMF (150 mL) | DMF (125 mL) |

| Base | Potassium carbonate (51 g) | Potassium carbonate (51 g) | Potassium carbonate (41 g) |

| Paraformaldehyde (96%) | 11 g | 11 g | 7.5 g |

| Phase-transfer catalyst | Tetrabutylammonium bromide (0.8 g) | Tetrabutylammonium bromide (0.8 g) | Tetrabutylammonium bromide (0.4 g) |

| Reaction Temp. | 80 °C | 80 °C | 100 °C |

| Reaction Time | 1.5 h | 1.5 h | 1 h |

| Product Yield (2-phenylacrylate) | ~79% (GC purity >96%) | ~79% (GC purity >96%) | ~75% (GC purity >96%) |

| Methyl Ester Content | Not specified | <0.12% | Not specified |

Hydrolysis to Acid and Salt Formation

Following ester formation, hydrolysis to the acid and conversion to hydrochloride salt proceeds as follows:

| Parameter | Embodiment 2 | Embodiment 4 | Embodiment 6 |

|---|---|---|---|

| Base | Potassium hydroxide (22 g) | Potassium hydroxide (22 g) | Sodium hydroxide (9 g) |

| Solvent | Water (150 mL) + Toluene (70 mL) | Water (150 mL) + Toluene (70 mL) | Water (150 mL) |

| Reaction Temp. | 80 °C | 80 °C | 100 °C |

| Reaction Time | 8 h | 8 h | 5 h |

| Acidification Agent | Concentrated hydrochloric acid | Concentrated hydrochloric acid | Sulfuric acid |

| Final Product | 2-Phenylacrylic acid (18 g) | 2-Phenylacrylic acid (18 g) | 2-Phenylacrylic acid (16.5 g) |

| GC Purity | >99.6% | >99.6% | >99% |

While the above methods focus on the ester and acid intermediates, the introduction of the aminomethyl group at the 3-position of the phenyl ring typically involves:

- Reductive amination of the corresponding aldehyde or halomethyl derivative with ammonia or amine sources.

- Subsequent conversion of the free amine to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethyl acetate.

The hydrochloride salt formation enhances compound stability and facilitates purification.

Summary Table of Preparation Steps for this compound

| Step | Description | Typical Conditions / Reagents | Outcome / Notes |

|---|---|---|---|

| 1. Preparation of ethyl phenylacetate derivative | Condensation of phenylacetic ester with paraformaldehyde under basic phase-transfer catalysis | DMF, potassium carbonate, tetrabutylammonium bromide, 60–100 °C, 1–3 h | High yield (~75–79%), high purity (>96%) |

| 2. Hydrolysis to phenylacetic acid | Hydrolysis of ester under aqueous alkali/toluene biphasic system | KOH or NaOH, toluene, 80–100 °C, 5–8 h | High purity acid (>99%), good yield (~45%) |

| 3. Aminomethylation | Introduction of aminomethyl group via reductive amination or nucleophilic substitution | Ammonia or amine source, reducing agent (e.g., NaBH3CN) | Formation of aminomethyl derivative |

| 4. Hydrochloride salt formation | Treatment of free amine with HCl in organic solvent | HCl in ethyl acetate or similar solvent | Stable hydrochloride salt of ethyl 2-(3-(aminomethyl)phenyl)acetate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is primarily recognized for its potential pharmaceutical applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics suggest that it may exhibit various biological activities, including:

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported that related compounds can decrease the viability of aggressive cancer cells by significant margins when tested in vitro and in vivo .

- Antimicrobial Properties : Research indicates that compounds with similar structures may possess antimicrobial effects, making them candidates for further pharmacological studies aimed at developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its versatility allows it to participate in various chemical reactions, including:

- Coupling Reactions : this compound can be utilized in coupling reactions to form more complex molecules, which are essential in drug development .

- Synthesis of Isoxazoles : The compound can be involved in the synthesis of isoxazole derivatives through metal-free synthetic routes, highlighting its utility in generating novel compounds for research purposes .

Case Study 1: Antitumor Effects

A systematic study demonstrated that related compounds significantly reduced the viability of triple-negative breast cancer cells (MDA-MB-231). In this study, treatment with a structurally similar compound resulted in a 55% reduction in cell viability after three days of treatment at a concentration of 10 μM .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of compounds similar to this compound. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and analogous compounds are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings:

Para-substituted analogs exhibit faster reaction kinetics in coupling reactions due to reduced steric hindrance .

Ester Group Impact :

- Ethyl esters (e.g., 210113-92-1) demonstrate superior stability in biological matrices compared to methyl esters (208124-61-2), which hydrolyze more readily .

Functional Group Modifications :

- Carboxylic acid derivatives (40851-65-8) lack the ester’s hydrolytic lability, making them suitable for sustained-release formulations .

- Pyridinyl analogs (89148-88-9) exhibit stronger interactions with polar residues in receptor pockets, enhancing binding affinity .

Research Implications

- Pharmaceutical Design: this compound’s meta-substitution pattern is advantageous for targeting enzymes with deep hydrophobic pockets, such as aldolase .

- Synthetic Optimization : Ethyl bromoacetate-based esterification (as in ) offers higher yields (62–95%) compared to methyl ester syntheses, which require stringent pH control .

Biological Activity

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by an ethyl ester group, an aminomethyl group, and a phenyl ring, makes it a versatile intermediate in organic synthesis and a potential candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClNO2

- Molecular Weight : Approximately 229.70 g/mol

- CAS Number : 210113-92-1

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

This compound exerts its biological effects through specific molecular interactions:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Hydrolysis : The ester group is susceptible to hydrolysis, which can release active metabolites that may have distinct biological effects.

- Enzyme Interaction : It has been suggested that compounds with similar structures interact with enzymes such as carboxypeptidase B, potentially influencing protein degradation pathways and cellular signaling mechanisms.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Properties : Compounds structurally related to this compound have shown antioxidant activity in various models. For instance, isoxazole derivatives derived from similar precursors have demonstrated significant antioxidant properties in both in vivo (C. elegans model) and in vitro (human fibroblasts) settings .

- Enzyme Inhibition : Studies have highlighted the potential of this compound to inhibit specific enzymes involved in muscle contraction and metabolic processes. For example, analogues of related compounds have been shown to inhibit myosin function effectively, suggesting that similar mechanisms may be applicable to this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Synthesis and Evaluation of Analogues :

- Antioxidant Activity Assessment :

- Structure-Activity Relationship (SAR) :

Summary Table of Biological Activities

Q & A

What are the established synthetic routes for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride?

Basic

The synthesis typically involves multi-step organic reactions, starting with precursor molecules such as substituted phenylacetic acid derivatives. A common approach includes:

Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution.

Esterification : Reaction with ethanol under acidic conditions to form the ethyl ester.

Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Key reagents may include NaBH₃CN for reductive amination and HCl gas for salt formation. Purification often employs recrystallization or column chromatography .

How can researchers optimize the yield of this compound during synthesis?

Intermediate

Yield optimization requires systematic evaluation of:

- Reaction temperature : Lower temperatures (0–5°C) during aminomethylation reduce side reactions.

- Catalyst selection : Use of Pd/C or Raney nickel for hydrogenation steps improves efficiency.

- Protecting groups : Temporary protection of the amine (e.g., Boc) prevents undesired side reactions.

For example, a 2-5% overall yield was reported for a structurally similar 11-step synthesis, highlighting the need for stepwise optimization .

What analytical techniques are recommended for confirming the purity and structure of this compound?

Advanced

Methodological validation involves:

How does the hydrochloride salt form influence the compound's solubility and stability?

Advanced

The hydrochloride salt enhances:

- Aqueous solubility : Due to ionic interactions, facilitating in vitro assays (e.g., solubility >10 mg/mL in water).

- Stability : Reduced hygroscopicity compared to the free base, as noted in SDS data for similar compounds .

Stability under varying pH (2–8) and temperature (4–25°C) should be tested via accelerated degradation studies using HPLC .

What are the potential metabolic pathways predicted for this compound based on structural analogs?

Advanced

In silico tools (e.g., MetaCore) predict:

- Phase I metabolism : Oxidative deamination of the aminomethyl group, forming a ketone intermediate.

- Phase II metabolism : Glucuronidation of the ester moiety, as observed in ethyl acetate derivatives .

Experimental validation via liver microsome assays is recommended to confirm metabolic stability .

How to resolve contradictions in spectral data when characterizing this compound?

Advanced

Common contradictions (e.g., unexpected NMR shifts) arise from:

- Tautomerism : The aminomethyl group may exhibit dynamic equilibrium in solution.

- Impurities : Residual solvents (e.g., DMF) can obscure signals.

Mitigation strategies: - Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC).

- Compare with computational predictions (DFT-based NMR simulations) .

What are the known biological targets or mechanisms of action for structurally similar compounds?

Intermediate

Analogous compounds (e.g., ZK824859 hydrochloride) target:

- GPCRs : Modulate calcium-sensing receptors via aminomethyl-phenyl motifs .

- Enzymes : Inhibit proteases or kinases through hydrophobic and ionic interactions.

Mechanistic studies should include radioligand binding assays and molecular docking .

What safety precautions are necessary when handling this compound?

Basic

Refer to SDS guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.